1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine
Description
1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative with methylphenyl substituents at the 1- and 3-positions of the pyrazole core. Its molecular formula is C₁₇H₁₇N₃ (linear formula confirmed in ), and it is commercially available for research purposes (e.g., Sigma-Aldrich product L318639). The compound’s structure features two ortho-methylphenyl groups, which influence steric and electronic properties.
Properties
CAS No. |
618098-39-8 |
|---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2,5-bis(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3/c1-12-7-3-5-9-14(12)15-11-17(18)20(19-15)16-10-6-4-8-13(16)2/h3-11H,18H2,1-2H3 |
InChI Key |
ROAZZHQFDNRZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methylphenylhydrazine with 2-methylphenylacetylene under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of 1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled may also be employed to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Biological Applications
1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine has been investigated for several biological activities:
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, modulating specific biochemical pathways. This property is particularly relevant in drug development for conditions such as cancer and inflammation.
- Receptor Modulation : The ability of 1,3-bis(2-methylphenyl)-1H-pyrazol-5-amine to interact with various receptors suggests potential applications in pharmacology, particularly in designing new therapeutic agents targeting specific diseases.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of 1,3-bis(2-methylphenyl)-1H-pyrazol-5-amine exhibited significant anti-inflammatory effects in vitro. The mechanism involved inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Another investigation revealed that this compound showed cytotoxic effects against several cancer cell lines. It was found to induce apoptosis through modulation of apoptotic pathways, highlighting its potential as an anticancer agent.
Potential Applications in Materials Science
Beyond biological applications, 1,3-bis(2-methylphenyl)-1H-pyrazol-5-amine can be utilized in materials science:
- Ligand Development : The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals for catalytic processes.
- Polymer Chemistry : Its unique structure enables incorporation into polymer matrices for developing advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 1- and 3-positions of the pyrazole ring. These variations impact biological activity, solubility, and synthetic utility.
Table 1: Structural and Functional Comparisons
Key Research Findings
- Electronic vs. Steric Trade-offs : Fluorophenyl and trifluoromethyl groups enhance electronic interactions in enzyme binding but may reduce metabolic stability. Methylphenyl groups offer a balance of lipophilicity and steric hindrance .
- Diverse Applications : Derivatives serve as intermediates in pyrazolo[1,5-a]pyrimidines (anticancer agents) and thrombin inhibitors, with substituent choice dictating target specificity .
Biological Activity
1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by two 2-methylphenyl groups attached to the pyrazole ring, which contributes to its stability and reactivity. The compound's potential applications include antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of 1,3-bis(2-methylphenyl)-1H-pyrazol-5-amine is CHN with a molecular weight of approximately 278.34 g/mol. Its structure is represented as follows:
The presence of aromatic rings enhances the compound's stability and allows for various interactions with biological targets.
Antimicrobial Activity
Research indicates that 1,3-bis(2-methylphenyl)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. In one study, the compound was tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics such as ampicillin and norfloxacin .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| Bacillus subtilis | 15 | Ampicillin |
| E. coli | 18 | Norfloxacin |
| Proteus vulgaris | 12 | Benzyl penicillin |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays revealed that the compound induces apoptosis in these cells, enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | Apoptosis induction |
| HepG2 | 7.5 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 1,3-bis(2-methylphenyl)-1H-pyrazol-5-amine has demonstrated anti-inflammatory effects in animal models. It was found to reduce carrageenan-induced edema in mice, with efficacy comparable to indomethacin, a standard anti-inflammatory drug .
The biological activity of 1,3-bis(2-methylphenyl)-1H-pyrazol-5-amine is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways crucial for maintaining cellular homeostasis.
Study on Anticancer Effects
In a recent study published in ACS Omega, researchers synthesized several pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. Among these compounds, those based on the pyrazole scaffold exhibited promising results in inhibiting microtubule assembly and inducing apoptosis in cancer cells .
Study on Antimicrobial Properties
Another study focused on the synthesis of novel pyrazole derivatives with enhanced antimicrobial properties. The researchers found that modifications to the pyrazole structure could significantly improve its efficacy against resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for 1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine?
The compound is typically synthesized via condensation reactions involving pyrazole precursors and aromatic aldehydes. For example:
- Step 1 : React 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with substituted aromatic aldehydes (e.g., 2-methylbenzaldehyde) under solvent-free conditions to form α,β-unsaturated ketones.
- Step 2 : Introduce the amine group via nucleophilic substitution or reductive amination, optimizing reaction time and temperature (e.g., 80–100°C for 6–12 hours).
- Validation : Confirm purity using HPLC and structural identity via / NMR and FT-IR spectroscopy .
Q. How is the crystal structure of this compound determined experimentally?
- X-ray diffraction (XRD) : Use single-crystal XRD with SHELX software (e.g., SHELXL for refinement). Key parameters:
- Data interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 03) to identify deviations >0.05 Å .
Advanced Research Questions
Q. How can Buchwald-Hartwig amination be optimized for functionalizing the pyrazole core?
- Catalytic system : Use Pd(OAc) with XPhos ligand (2–5 mol%) in toluene at 80–100°C.
- Substrate scope : Test electron-deficient aryl halides (e.g., 4-chlorobenzaldehyde) for higher yields (>75%).
- Troubleshooting :
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL):
- Replicate assays : Use standardized CLSI protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923).
- Control variables : Test compound purity (>95% via HPLC) and solvent effects (DMSO vs. aqueous buffers).
- Mechanistic studies : Perform molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 2-methylphenyl vs. 4-methoxyphenyl) with target binding affinities .
Q. How can computational methods predict physicochemical properties of derivatives?
- Density Functional Theory (DFT) :
- ADMET profiling : Use SwissADME to predict logP (lipophilicity) and CYP450 inhibition risks for drug development .
Methodological Challenges & Solutions
Q. Addressing low yields in multi-step syntheses
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